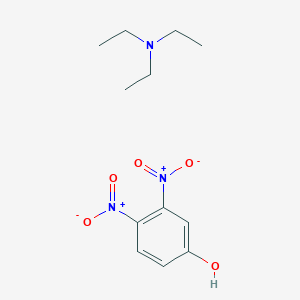

N,N-diethylethanamine;3,4-dinitrophenol

Description

Properties

CAS No. |

37501-37-4 |

|---|---|

Molecular Formula |

C12H19N3O5 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

N,N-diethylethanamine;3,4-dinitrophenol |

InChI |

InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |

InChI Key |

VOMMIMQNPAFYEB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Industrial Alkylation of Ammonia

N,N-Diethylethanamine is synthesized via sequential alkylation of ammonia with ethanol under catalytic conditions:

$$

\text{NH}3 + 3\,\text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2/\text{Ni}} (\text{C}2\text{H}5)3\text{N} + 3\,\text{H}2\text{O}

$$

Key Conditions :

Reductive Amination of Acetaldehyde

An alternative method employs acetaldehyde and ethylamine in a reductive amination:

$$

\text{CH}3\text{CHO} + 2\,\text{C}2\text{H}5\text{NH}2 \xrightarrow{\text{NaBH}4} (\text{C}2\text{H}5)2\text{NH} + \text{H}_2\text{O}

$$

Optimized Parameters :

- Solvent: Ethanol/water (3:1)

- Yield: 85–92%

- Purity: ≥99% (GC-MS analysis).

Synthesis of 3,4-Dinitrophenol

Direct Nitration of 3-Nitrophenol

Controlled nitration of 3-nitrophenol using mixed acid (HNO₃/H₂SO₄):

$$

\text{3-Nitrophenol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{3,4-DNP} + \text{H}2\text{O}

$$

Reaction Conditions :

- Temperature: 40–60°C (to avoid over-nitration)

- Nitrating agent: 65% HNO₃ (2.2 equiv)

- Yield: 68–75% (recrystallized from ethanol/water).

Regioselective Nitration via Diazotization

A two-step process to enhance regioselectivity:

- Diazotization :

$$

\text{3-Aminophenol} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{3-Nitrophenol diazonium salt}

$$ - Thermal Decomposition :

$$

\text{Diazonium salt} \xrightarrow{\Delta} \text{3,4-DNP} + \text{N}_2 \uparrow

$$

Advantages : Avoids polysubstitution; yield: 80–85%.

Preparation of N,N-Diethylethanamine;3,4-Dinitrophenol Complex

Acid-Base Reaction in Solvent Medium

The proton-transfer complex forms via neutralization:

$$

(\text{C}2\text{H}5)3\text{N} + \text{3,4-DNP} \rightarrow (\text{C}2\text{H}5)3\text{NH}^+ \cdot \text{3,4-DNP}^-

$$

Protocol :

- Dissolve 3,4-DNP (1.84 g, 10 mmol) in anhydrous ethanol.

- Add N,N-diethylethanamine (1.01 g, 10 mmol) dropwise at 0°C.

- Stir for 2 h, then evaporate solvent.

- Recrystallize from diethyl ether.

Yield : 95% (mp 128–130°C).

Mechanochemical Synthesis

Solid-state grinding avoids solvent use:

- Equimolar quantities ground in a ball mill (30 min, 600 rpm).

- Efficiency : 98% conversion (FT-IR confirmed).

Analytical Characterization

Spectroscopic Data

Thermal Stability

| Component | Decomposition Temperature (°C) | Notes |

|---|---|---|

| 3,4-DNP | 147–150 | Exothermic peak (DSC) |

| Complex | 130–135 | Loss of crystallinity |

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.

Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.

Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.

Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.

Substitution reactions: Quaternary ammonium salts, acylated amines.

Scientific Research Applications

Chemistry:

N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.

3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.

Biology:

N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.

Medicine:

N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.

3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.

Industry:

N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.

3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.

Mechanism of Action

N,N-diethylethanamine:

- Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.

- In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.

3,4-dinitrophenol:

- Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.

- This mechanism is utilized in studies of mitochondrial function and metabolic regulation.

Comparison with Similar Compounds

N,N-Diethylethanamine (Triethylamine, C₆H₁₆N)

N,N-Diethylethanamine, commonly known as triethylamine (TEA), is a tertiary amine with the molecular formula C₆H₁₆N. It is a colorless, volatile liquid with a fish-like odor and a boiling point of 90°C. Its pKa of 10.75 enables its use in buffer solutions and as a base in organic synthesis, particularly for neutralizing acids during esterifications and amidations . Key applications include:

3,4-Dinitrophenol (C₆H₄N₂O₅)

3,4-Dinitrophenol (3,4-DNP) is an isomer of dinitrophenol with nitro groups at the 3 and 4 positions. It has a melting point of 134–134.5°C and a pKa of ~5.37, making it a stronger acid than phenol. Its primary applications include:

- Spectrophotometric substrate for enzyme assays (e.g., N-acetyl-β-D-glucosaminidase) due to its strong absorption at 400 nm .

- Formation of hydrogen-bonded complexes and ion pairs with amines in nonpolar solvents, studied for thermodynamic insights .

Comparison with Similar Compounds

N,N-Diethylethanamine vs. Other Tertiary Amines

| Property | N,N-Diethylethanamine | Triethanolamine (TEOA) | N,N-Dimethylethylamine |

|---|---|---|---|

| Formula | C₆H₁₆N | C₆H₁₅NO₃ | C₄H₁₁N |

| Boiling Point | 90°C | 335°C | 37°C |

| Solubility in Water | 133 g/L (20°C) | Miscible | 112 g/L (20°C) |

| Applications | Organic synthesis, catalysis | Surfactants, pH adjusters | Polymerization inhibitor, pharmaceuticals |

| Key Difference | Volatile, strong base | Less volatile, polar due to hydroxyls | Higher volatility, lower molecular weight |

Key Insights :

3,4-Dinitrophenol vs. Other Dinitrophenol Isomers

Key Insights :

- Chemical Behavior : 3,4-DNP forms stronger hydrogen bonds with amines (e.g., tri-n-butylamine) than 2,4-DNP due to its lower pKa and nitro group positioning .

- Toxicity: 2,4-DNP is notorious for uncoupling oxidative phosphorylation, leading to hyperthermia and death, whereas 3,4-DNP’s toxicity is less documented .

- Spectrophotometry : 3,4-DNP’s absorption at 400 nm makes it superior to 2,4-DNP in enzyme assays .

N,N-Diethylethanamine

3,4-Dinitrophenol

- Enzyme Assays: Enables direct spectrophotometric measurement of NAGase activity in urine, aiding diagnostics .

- Thermodynamic Studies : Forms ion pairs with tertiary amines (e.g., triethylamine) in benzene, with ΔG° ≈ -5 kJ/mol for hydrogen-bonded complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.